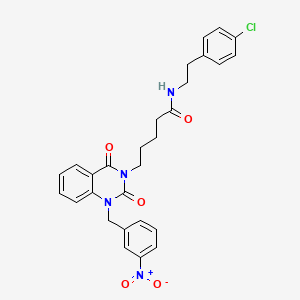

N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Description

The compound N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide features a quinazolinone core substituted with a 3-nitrobenzyl group at position 1 and a pentanamide chain terminating in a 4-chlorophenethyl moiety. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Properties

Molecular Formula |

C28H27ClN4O5 |

|---|---|

Molecular Weight |

535.0 g/mol |

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-5-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide |

InChI |

InChI=1S/C28H27ClN4O5/c29-22-13-11-20(12-14-22)15-16-30-26(34)10-3-4-17-31-27(35)24-8-1-2-9-25(24)32(28(31)36)19-21-6-5-7-23(18-21)33(37)38/h1-2,5-9,11-14,18H,3-4,10,15-17,19H2,(H,30,34) |

InChI Key |

LODZKLPPWXDDQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCCCC(=O)NCCC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Regioselectivity in Alkylation

Competing alkylation at positions 1 and 3 was mitigated by pre-forming the 1-(3-nitrobenzyl) derivative before introducing the pentanoate chain. NaH in DMF preferentially deprotonates the N1-H over N3-H due to steric and electronic effects.

Amide Coupling Efficiency

EDCI/DMAP outperformed alternative agents (e.g., HATU) with fewer side products. Excess DMAP (1.2 eq) suppressed ester hydrolysis during activation.

Analytical Data Summary

Comparative Analysis of Methodologies

Alternative Routes to Quinazolinones

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of quinazoline derivatives , characterized by a fused benzene and pyrimidine ring structure. Its molecular formula includes multiple functional groups that enhance its chemical reactivity and pharmacological properties. The synthesis typically involves several steps:

- Palladium-Catalyzed Cross-Coupling Reactions : This technique is used to introduce complex substituents onto aromatic systems.

- Temperature Control and Inert Atmospheres : Maintaining specific conditions during synthesis ensures high yields and purity.

- Analytical Techniques : Methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Preliminary studies suggest that quinazoline derivatives exhibit a range of biological activities, including:

- Anticancer Properties : Similar compounds have shown the ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This makes N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide a candidate for further exploration in cancer therapy .

- Antimicrobial Activity : The compound has potential applications against various bacterial and fungal strains, as indicated by studies on related quinazoline derivatives .

Case Studies and Research Findings

Several studies have investigated the properties and applications of quinazoline derivatives similar to this compound:

- In Vitro Screening : A series of related compounds were evaluated for their activity against mycobacterial, bacterial, and fungal strains. These compounds demonstrated biological activity comparable to established drugs like isoniazid and fluconazole .

- Structure-Activity Relationships : Research indicates that the lipophilicity of these compounds correlates with their biological activity. Understanding these relationships can guide further optimization of drug candidates .

Potential Therapeutic Applications

The unique structural features of this compound suggest several therapeutic avenues:

- Cancer Treatment : Given its anticancer properties observed in preliminary studies, further research could focus on its efficacy in various cancer models.

- Antimicrobial Development : The compound's demonstrated activity against microbial strains positions it as a potential candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Core Heterocycles

- Triazole Derivatives (): The compound 4-(4-chlorophenyl)-3-phenyl-5-(4-nitrophenyl)-1,2,4-triazole shares nitro and chloro substituents but differs in its triazole core. The synthesis involved condensation of 4-nitrobenzohydrazide and N-(4-chlorophenyl)-benzimidoyl chloride, yielding 57% after purification .

- Thiazole Derivatives (): Compounds like N-(5-(R-benzyl)-1,3-thiazol-2-yl)-2-chloroacetamides utilize chloroacetyl chloride in their synthesis, a reagent also relevant for amide bond formation in the target compound.

Functional Group Contributions

- Nitro Groups : Present in both the target compound and the triazole derivative (), nitro groups may enhance electrophilic character, influencing reactivity in nucleophilic substitution or redox reactions .

- Chlorophenethyl Moieties : The 4-chlorophenethyl group in the target compound mirrors substituents in pesticide chemicals (), where chloro groups improve lipophilicity and membrane penetration .

Hypothetical Pharmacological Implications

- Triazole Derivatives : Often exhibit antifungal and anticancer properties due to their ability to inhibit cytochrome P450 enzymes or DNA intercalation .

- Thiazole Derivatives () : Demonstrated anti-cancer properties, suggesting that the chloroacetamide group in the target compound may similarly interact with cellular thiols or kinases .

Biological Activity

N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is represented as C22H23ClN4O3. The presence of both chlorophenethyl and nitrobenzyl groups enhances its chemical reactivity and pharmacological properties. The compound's core structure includes a fused benzene and pyrimidine ring typical of quinazolines, which contributes significantly to its biological activity.

Preliminary studies suggest that quinazoline derivatives can exhibit anticancer properties through various mechanisms:

- Inhibition of Tumor Cell Proliferation : The compound may induce apoptosis in cancer cells and cause cell cycle arrest, thus inhibiting tumor growth.

- Antimicrobial Activity : Quinazoline derivatives have shown promise in combating bacterial infections by disrupting bacterial cell wall synthesis.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Palladium-Catalyzed Cross-Coupling Reactions : This method effectively introduces complex substituents onto aromatic systems.

- Temperature Control and Inert Atmospheres : Maintaining specific conditions is crucial for achieving high yields and purity.

- Analytical Techniques : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

Biological Activity Data

The following table summarizes the biological activities reported for similar quinazoline derivatives:

Case Studies

Several studies have highlighted the potential of quinazoline derivatives in clinical applications:

- Study on Anticancer Effects : A study demonstrated that a related quinazoline compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells (Reference: ).

- Antimicrobial Properties : Another research effort indicated that quinazoline derivatives exhibited effective antibacterial activity against resistant strains of bacteria (Reference: ).

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis is typically required, involving:

- Step 1 : Formation of the quinazolin-2,4-dione core via cyclization under acidic or basic conditions.

- Step 2 : Introduction of the 3-nitrobenzyl group via nucleophilic substitution or alkylation.

- Step 3 : Coupling with the 4-chlorophenethyl-pentanamide moiety using carbodiimide-mediated amide bond formation (e.g., EDCl/HOBt) .

- Optimization : Key parameters include solvent choice (DMF or dichloromethane for polar intermediates), temperature control (0–60°C), and purification via gradient column chromatography (e.g., 10% methanol in DCM) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To verify proton environments (e.g., aromatic protons from the quinazolinone and nitrobenzyl groups) and carbon backbone connectivity .

- X-ray Crystallography : For absolute configuration confirmation, particularly for stereochemical centers in the pentanamide chain .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What are the solubility profiles of this compound, and how do they impact in vitro assays?

- Methodological Answer :

- Solubility Testing : Perform in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or LC-MS quantification .

- Data Interpretation : Low aqueous solubility (<50 µM) may necessitate formulation with cyclodextrins or surfactants (e.g., Tween-80) for biological assays .

Advanced Research Questions

Q. How can computational chemistry predict the binding interactions of this compound with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., ATP-binding pockets). Focus on key residues (e.g., hinge region in kinases) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to assess stability of ligand-protein complexes .

- Validation : Compare computational predictions with experimental IC50 values from enzyme inhibition assays .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural characterization?

- Methodological Answer :

- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers in the pentanamide chain) by acquiring spectra at 25°C and 60°C .

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., aromatic protons in the quinazolinone and nitrobenzyl groups) .

- Example : In a related compound, 1H NMR δ 7.31–7.29 (m, 3H) resolved as distinct signals under optimized solvent conditions (CDCl3 vs. DMSO-d6) .

Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace 3-nitrobenzyl with 4-fluoro or unsubstituted benzyl groups) .

- Biological Assays : Test analogs against a panel of targets (e.g., cancer cell lines or enzymatic targets) using dose-response curves (e.g., 10 nM–100 µM).

- Data Analysis : Correlate substituent electronic properties (Hammett σ values) with activity using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.